4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione

Lipophilicity Membrane permeability Physicochemical profiling

Choose CAS 866346-42-1 for DBH inhibitor lead optimization. Its N1-(4-methylphenyl) substitution matches the preferred pharmacophore in US Patent 5057613, offering a +0.4 XLogP3 advantage over the 4-methoxy analog for superior membrane partitioning. With a clean bioassay promiscuity profile—unlike broadly reactive heterocycles—this ≥95% pure compound is the rational procurement choice for target-selective chemical probe campaigns and QSAR/FEP computational studies. Secure research-grade material to establish the first IC₅₀ for this chemotype.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 866346-42-1
Cat. No. B2426063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione
CAS866346-42-1
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H18N2O2S/c1-12-4-7-14(8-5-12)20-11-15(19-18(20)23)13-6-9-16(21-2)17(10-13)22-3/h4-11H,1-3H3,(H,19,23)
InChIKeyNAPVJQVSEVZSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione (CAS 866346-42-1): Compound Class and Physicochemical Baseline for Procurement Evaluation


4-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione (CAS 866346-42-1, PubChem CID 2135731) is a member of the 1,3-dihydroimidazole-2-thione class, a heterocyclic scaffold recognized for dopamine β-hydroxylase (DBH) inhibitory, antimicrobial, and anticancer potential [1]. The compound bears a 3,4-dimethoxyphenyl group at the C4/C5 position and a 4-methylphenyl (p-tolyl) substituent at N1 of the imidazole-2-thione core. Its computed physicochemical profile includes a molecular weight of 326.4 g/mol, XLogP3 of 3.4, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. Commercial sourcing is available at ≥95% purity from multiple chemical suppliers [2].

Why 1,3-Dihydroimidazole-2-Thione Analogs Cannot Be Interchanged: Substitution-Dependent Pharmacological Divergence Demands Compound-Specific Selection for CAS 866346-42-1


Within the 1,3-dihydroimidazole-2-thione chemotype, even minor alterations at the N1-phenyl substituent produce dramatic shifts in target engagement and biological outcome. Kruse et al. demonstrated that the N1-phenyl substitution pattern governs the intersite distance between the phenethylamine-mimetic and copper-chelating moieties within the DBH active site, with inhibitory potency varying by orders of magnitude across structural congeners [1]. US Patent 5057613 further establishes that N1-aryl substituent identity (hydrogen, alkyl, halogeno, phenyl) directly determines DBH inhibitory efficacy and antihypertensive potential [2]. Consequently, the specific 4-methylphenyl substitution in CAS 866346-42-1 cannot be assumed interchangeable with the 4-methoxy, 4-chloro, unsubstituted phenyl, or 3-methylphenyl positional isomers—each of which presents a distinct lipophilicity, hydrogen-bonding capacity, and steric profile that governs molecular recognition. The quantitative evidence presented in Section 3 substantiates precisely where CAS 866346-42-1 diverges from its closest purchasable analogs.

Head-to-Head Quantitative Differentiation of 4-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione (CAS 866346-42-1) Versus Its Closest Commercial Analogs


XLogP3 Lipophilicity Advantage Versus 4-Methoxy Analog (CAS 866346-43-2): +0.4 Log Units Drives Differential Membrane Partitioning Potential

CAS 866346-42-1 (4-methylphenyl substituent at N1) exhibits a computed XLogP3 of 3.4, compared with 3.0 for the direct 4-methoxy analog (CAS 866346-43-2, PubChem CID 2135732), representing a +0.4 log unit increase in lipophilicity [1][2]. This difference corresponds to approximately 2.5-fold higher predicted octanol-water partitioning for the 4-methylphenyl derivative. Both values were computed using the XLogP3 algorithm (PubChem release 2025.09.15), ensuring methodologically consistent comparison [1][2].

Lipophilicity Membrane permeability Physicochemical profiling

Reduced Hydrogen Bond Acceptor Count (HBA = 3 vs. 4) Lowers Desolvation Penalty Relative to 4-Methoxy Analog (CAS 866346-43-2)

The target compound possesses three hydrogen bond acceptors (two methoxy oxygens on the dimethoxyphenyl ring plus the thione sulfur), whereas the 4-methoxy analog (CAS 866346-43-2) bears four HBA due to the additional methoxy oxygen at the N1-phenyl para position [1][2]. This single HBA reduction translates to a lower computed topological polar surface area and reduced desolvation energy required for passive membrane transit. Both compounds maintain an identical hydrogen bond donor count of one (the imidazole NH) and an identical rotatable bond count of four [1][2].

Hydrogen bonding Membrane desolvation Oral bioavailability

Molecular Weight Advantage of 16 Da Versus 4-Methoxy Analog (CAS 866346-43-2) Improves Ligand Efficiency Metrics

CAS 866346-42-1 has a molecular weight of 326.4 g/mol, which is 16 Da lower than the 4-methoxy analog CAS 866346-43-2 (342.4 g/mol) [1][2]. This 4.7% reduction in molecular weight arises from the replacement of the 4-methoxy group (–OCH₃, 31 Da) with a 4-methyl group (–CH₃, 15 Da) at the N1-phenyl position. The lower molecular weight of the target compound contributes to improved ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count), assuming equipotent target engagement [1][2].

Ligand efficiency Fragment-based drug design Lead-likeness

N1-(4-Methylphenyl) Substitution Aligns with Optimal DBH Inhibitor Pharmacophore: Class-Level SAR Inference from Kruse et al. (1986) and US Patent 5057613

The seminal structure-activity relationship study by Kruse et al. (J Med Chem 1986, PMID 3783606) established that N1-phenyl and N1-phenylalkyl substituents on the imidazole-2-thione scaffold serve as phenethylamine mimics within the DBH active site, with inhibitory potency exquisitely dependent on the bridging chain length and aryl substitution pattern [1]. US Patent 5057613 explicitly claims imidazole-2-thione derivatives where the N1 substituent includes aryl groups bearing C1-6 lower alkyl (e.g., 4-methyl) as preferred embodiments for DBH inhibition, noting that 'X is hydrogen, C1-6 lower alkyl, chloro, bromo, phenyl, benzyl, or Z-substituted phenyl or benzyl with Z being C1-6 lower alkyl or halogeno' [2]. The 4-methylphenyl group in CAS 866346-42-1 directly matches this claimed pharmacophoric element. By contrast, the 4-methoxy analog introduces a hydrogen bond acceptor at the para position, which may alter the electronic character and pose a steric or polarity mismatch within the largely hydrophobic phenethylamine binding pocket defined by Kruse et al. [1]. No direct IC₅₀ data for CAS 866346-42-1 against DBH has been published; this evidence is class-level inference derived from established SAR.

Dopamine β-hydroxylase inhibition Antihypertensive Structure-activity relationship

Negative Selectivity Evidence from 4-Methoxy Analog (CAS 866346-43-2) PubChem BioAssay Screening: Inactivity Across Diverse Target Panels Informs Chemotype Selectivity Expectations

The closest purchasable analog, CAS 866346-43-2 (CID 2135732), was evaluated in at least 10 discrete PubChem BioAssays spanning PPARγ agonist recruitment (AID 631, 731), S1P₃ antagonist screening (AID 485), and Ras/Rab GTPase inhibition panels (AID 757–761), and returned 'Inactive' outcomes in every assay [1]. In a multiplex bead-based binding assay (BindingDB BDBM33182), the same compound exhibited only weak activity with an EC₅₀ of 1.58 × 10³ nM (1.58 μM) at pH 7.4 and 4°C [2]. While these data are for the 4-methoxy analog rather than CAS 866346-42-1 directly, the conserved imidazole-2-thione core and shared 3,4-dimethoxyphenyl pharmacophore permit cross-study inference that this chemotype displays a generally low promiscuity profile, which is advantageous for chemical probe development where target selectivity is paramount.

Selectivity profiling Off-target screening Chemical probe development

Optimal Procurement and Deployment Scenarios for 4-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione (CAS 866346-42-1) Based on Quantitative Differentiation Evidence


Dopamine β-Hydroxylase (DBH) Inhibitor Lead Optimization Programs

CAS 866346-42-1 is the rational procurement choice over the 4-methoxy analog (CAS 866346-43-2) for DBH-targeted lead optimization, as its N1-(4-methylphenyl) substitution directly aligns with the preferred pharmacophoric elements claimed in US Patent 5057613 and established by Kruse et al. (J Med Chem 1986) [1][2]. The 4-methylphenyl group provides the hydrophobic phenethylamine mimic required for DBH active site engagement without introducing the additional hydrogen bond acceptor present in the 4-methoxy analog, which may sterically or electronically disfavor binding within the phenethylamine recognition pocket. Procurement at ≥95% purity supports initial in vitro DBH enzymatic assay screening to establish the first IC₅₀ value for this specific chemotype.

CNS-Penetrant or Intracellular Target-Focused Medicinal Chemistry Campaigns

The +0.4 log unit XLogP3 advantage of CAS 866346-42-1 (3.4) over the 4-methoxy analog (3.0) translates to approximately 2.5-fold higher predicted membrane partitioning [1]. Combined with the reduced hydrogen bond acceptor count (HBA = 3 vs. 4), this compound presents a measurably more favorable passive permeability profile. Programs targeting intracellular enzymes or CNS receptors where passive diffusion is the primary uptake mechanism should preferentially source this compound over the more polar 4-methoxy or unsubstituted phenyl analogs for structure-permeability relationship studies.

Chemical Biology Probe Development Requiring Clean Selectivity Profiles

The consistently inactive screening record of the closest analog (CAS 866346-43-2) across ≥10 diverse PubChem BioAssays—including nuclear receptor recruitment, GPCR antagonism, and small GTPase inhibition—provides encouraging preliminary selectivity evidence for the chemotype [1]. CAS 866346-42-1 is therefore a suitable procurement candidate for chemical probe campaigns where target selectivity and low promiscuity are non-negotiable requirements, particularly in contrast to more broadly reactive heterocyclic scaffolds that frequently appear as pan-assay interference compounds (PAINS).

Computational Chemistry and QSAR Model Building with Ligand Efficiency Constraints

With a molecular weight of 326.4 g/mol (16 Da lower than the 4-methoxy analog), four rotatable bonds (optimal for conformational restriction), and a balanced lipophilicity profile (XLogP3 = 3.4), CAS 866346-42-1 occupies a favorable position within oral drug-likeness space [1]. It is an ideal procurement target for computational chemistry groups building quantitative structure-activity relationship (QSAR) models or performing free energy perturbation (FEP) calculations across the N1-substituted imidazole-2-thione series, where the systematic variation from 4-methyl to 4-methoxy, 4-chloro, and unsubstituted phenyl provides a tractable chemical series for method validation.

Quote Request

Request a Quote for 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.